molecular formula C13H21NO3 B2772780 Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate CAS No. 2097921-29-2

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate

Cat. No.: B2772780
CAS No.: 2097921-29-2
M. Wt: 239.315
InChI Key: GLQMVOBTMBAFOV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring and a butanoate ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate typically involves the esterification of 4-[(4-methylidenecyclohexyl)carbamoyl]butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-[(4-methylidenecyclohexyl)carbamoyl]butanoic acid.

    Reduction: 4-[(4-methylidenecyclohexyl)carbamoyl]butanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The cyclohexyl ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]pentanoate
  • Ethyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate
  • Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]propanoate

Uniqueness

Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate is unique due to its specific ester and cyclohexyl structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 5-[(4-methylidenecyclohexyl)amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17-2/h11H,1,3-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMVOBTMBAFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)NC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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